Einecs 306-350-3
Description
Systematic Nomenclature and Registration within Global Chemical Inventories
European Inventory of Existing Commercial Chemical Substances (EINECS) Listing and Significance
The compound is registered in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 306-350-3. europa.eu EINECS was established to list all chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. This listing is significant as it provides a regulatory framework for chemical substances within the European Union, facilitating their tracking and management.
Chemical Abstracts Service (CAS) Registry Number (97158-21-9) and Its Academic Importance
The Chemical Abstracts Service (CAS), a division of the American Chemical Society, has assigned the registry number 97158-21-9 to this compound. smolecule.com The CAS Registry Number is a unique numerical identifier that is crucial in academic literature and databases for definitively identifying a chemical substance. This number is used globally by scientists, industries, and regulatory bodies to avoid the ambiguity that can arise from the use of various chemical names and naming systems. vulcanchem.com
IUPAC Naming Conventions for 2-[(3-chloro-o-tolyl)amino]benzoic acid, compound with 2,2'-iminodiethanol (1:1)
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this substance is 2-(3-chloro-2-methylanilino)benzoic acid;2-(2-hydroxyethylamino)ethanol. vulcanchem.com This name precisely describes the molecular structure. It is a 1:1 compound formed between 2-[(3-chloro-o-tolyl)amino]benzoic acid and 2,2'-iminodiethanol. europa.euvulcanchem.com The nomenclature specifies a benzoic acid molecule substituted with a (3-chloro-o-tolyl)amino group at the second position, which is then combined in a 1:1 ratio with 2,2'-iminodiethanol. vulcanchem.com
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Einecs Number | 306-350-3 europa.eu |
| CAS Registry Number | 97158-21-9 smolecule.com |
| IUPAC Name | 2-(3-chloro-2-methylanilino)benzoic acid;2-(2-hydroxyethylamino)ethanol vulcanchem.com |
| Molecular Formula | C18H23ClN2O4 smolecule.comvulcanchem.com |
Historical Trajectory and Evolution of Scholarly Investigation Pertaining to the Chemical Compound
The scientific inquiry into this compound has evolved, reflecting broader trends in chemical and pharmaceutical research.
Early Research Discoveries and Foundational Studies
Initial research on compounds structurally related to 2-[(3-chloro-o-tolyl)amino]benzoic acid, such as tolfenamic acid, laid the groundwork for investigating this specific compound. Tolfenamic acid itself is a known anti-inflammatory agent. The synthesis of the 1:1 compound with 2,2'-iminodiethanol was likely driven by an interest in modifying the physicochemical properties of the parent acid, potentially to enhance solubility or explore new biological activities. vulcanchem.com Early studies would have focused on the synthesis and basic characterization of the compound. vulcanchem.com
Chronological Development of Research Foci and Methodologies
Over time, research has likely expanded from basic synthesis and characterization to more detailed investigations. As a derivative of tolfenamic acid, a key area of interest is its potential as a prodrug candidate, with the addition of diethanolamine (B148213) possibly improving solubility. vulcanchem.com Although its potential as an anti-inflammatory agent has been noted, this has not been confirmed by clinical data. vulcanchem.com
Modern research methodologies would involve advanced analytical techniques for structural elucidation and purity assessment. Furthermore, computational studies might be employed to predict its properties and potential biological interactions. The focus of contemporary research may also include its application as a ligand in coordination chemistry, owing to the chelating properties of the diethanolamine component. vulcanchem.com Future research directions could involve in-depth pharmacological profiling to confirm any bioactivity and ecotoxicology studies to assess its environmental impact. vulcanchem.com
Table 2: List of Compound Names Mentioned
| Compound Name |
|---|
| 2-[(3-chloro-o-tolyl)amino]benzoic acid, compound with 2,2'-iminodiethanol (1:1) europa.euvulcanchem.com |
| 2-(3-chloro-2-methylanilino)benzoic acid;2-(2-hydroxyethylamino)ethanol vulcanchem.com |
| Tolfenamic acid vulcanchem.com |
| Diethanolamine vulcanchem.com |
| (3-chloro-phenyl)-o-tolyl-amine chemsrc.com |
| 3-Amino-2-(3-chloro-2-methylanilino)benzoic acid nih.gov |
| Hexanoic acid, 2-ethyl-, compd. with 2,2'-iminobis(ethanol) (1:1) nih.gov |
Current Academic Relevance and Unaddressed Research Questions
The contemporary significance of Einecs 306-350-3 in the scientific community is primarily derived from the therapeutic potential of tolfenamic acid. The formation of a salt with diethanolamine is a common pharmaceutical strategy to enhance the solubility of a parent drug, which in this case is the non-steroidal anti-inflammatory drug (NSAID), tolfenamic acid. vulcanchem.comresearchgate.net
The interdisciplinary importance of tolfenamic acid, and by extension its diethanolamine salt, spans across medicinal chemistry, pharmacology, and molecular biology. Initially developed for its anti-inflammatory, analgesic, and antipyretic properties through the inhibition of cyclooxygenase (COX) enzymes, the scope of tolfenamic acid research has expanded significantly. nih.govpatsnap.com
Neurodegenerative Disorders: A prominent area of research is its potential application in neurodegenerative diseases, particularly Alzheimer's disease. nih.govresearchgate.net Studies have indicated that fenamates, including tolfenamic acid, may offer neuroprotective effects. nih.govencyclopedia.pubeurekaselect.com Research has shown that tolfenamic acid can modulate pathways associated with Alzheimer's disease pathology. Specifically, it has been found to inhibit the transcription factor Sp1, which in turn can decrease the expression of genes related to the production of amyloid-beta plaques, a hallmark of Alzheimer's. mdpi.com This positions tolfenamic acid and its derivatives as potential disease-modifying agents.
Oncology: There is a growing body of evidence supporting the anti-cancer properties of tolfenamic acid. eurekaselect.comnih.gov Its mechanism of action in this context is also linked to its ability to induce the degradation of specificity protein (Sp) transcription factors, which are often overexpressed in various cancers. nih.gov This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells. eurekaselect.comnih.gov This has spurred interest in its potential use in combination with other anti-cancer drugs. eurekaselect.com
Drug Repurposing and Medicinal Chemistry: The exploration of tolfenamic acid for new therapeutic uses is an active field of study. For instance, its potential as an antiplatelet agent targeting the P2Y12 receptor is being investigated. ijpsjournal.com From a medicinal chemistry perspective, tolfenamic acid serves as a scaffold for the design and synthesis of new derivatives with enhanced potency and selectivity. mdpi.com The synthesis of new fenamate-isatin hybrids, for example, has been explored for antimicrobial applications. pensoft.net The diethanolamine component in this compound, with its chelating properties, could also facilitate studies in metal coordination chemistry. vulcanchem.com
Despite the promising research, several gaps in our understanding and areas for future investigation remain.
Clinical Translation: While preclinical studies have demonstrated the anti-cancer effects of tolfenamic acid, more research is needed to translate these findings into reliable therapeutic strategies for cancer treatment. eurekaselect.com The long-term safety of NSAIDs, including tolfenamic acid, for managing chronic conditions like anxiety, where neuroinflammation plays a role, also requires further investigation. mdpi.com
Mechanism of Action: The precise molecular mechanisms underlying the neuroprotective effects of fenamates are not fully elucidated. While the inhibition of neuroinflammation is a key aspect, the interplay between COX-dependent and independent pathways needs to be further explored. frontiersin.orgmdpi.comnih.gov A deeper understanding of how NSAIDs modulate microglial function is crucial for developing targeted therapies for brain diseases. nih.gov
Derivative Development: An emerging research niche lies in the development of novel tolfenamic acid derivatives. The aim is to create analogues with improved blood-brain barrier penetration, higher potency, and greater selectivity to minimize side effects. mdpi.com This involves structure-activity relationship (SAR) studies to optimize the molecular properties of these new compounds. mdpi.com
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Einecs Number | 306-350-3 |
| CAS Number | 97158-21-9 |
| IUPAC Name | 2-(3-chloro-2-methylanilino)benzoic acid;2-(2-hydroxyethylamino)ethanol |
| Molecular Formula | C18H23ClN2O4 |
| Molecular Weight | 366.8 g/mol |
Data sourced from vulcanchem.com
Structure
3D Structure of Parent
Properties
CAS No. |
97158-21-9 |
|---|---|
Molecular Formula |
C18H23ClN2O4 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-(3-chloro-2-methylanilino)benzoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C14H12ClNO2.C4H11NO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18;6-3-1-5-2-4-7/h2-8,16H,1H3,(H,17,18);5-7H,1-4H2 |
InChI Key |
HAMLWRWTKWEMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformation Pathways of the Chemical Compound
Retrosynthetic Analysis and Strategic Disconnections for 2-[(3-chloro-o-tolyl)amino]benzoic acid, compound with 2,2'-iminodiethanol (1:1)
A retrosynthetic analysis of the target molecule involves breaking it down into simpler, commercially available starting materials.
The primary disconnection breaks the salt linkage, yielding the two main components:
2-[(3-chloro-o-tolyl)amino]benzoic acid: This is an N-aryl anthranilic acid derivative. cymitquimica.comnaturalproducts.net
2,2'-iminodiethanol (Diethanolamine): A common and readily available secondary amine and diol. carlroth.comwikipedia.orgalphachemika.co
Further retrosynthetic analysis of the acidic component, 2-[(3-chloro-o-tolyl)amino]benzoic acid, suggests a disconnection at the C-N bond of the secondary amine. This points to two key precursor synthons:
An anthranilic acid equivalent: This could be 2-halobenzoic acid or anthranilic acid itself.
A 3-chloro-o-toluidine equivalent: This would be a substituted aniline (B41778) derivative.
The key building blocks for the synthesis are therefore:
A substituted benzene (B151609) ring with a carboxylic acid group and a leaving group (e.g., a halogen) in the ortho position.
A substituted aniline, specifically 3-chloro-2-methylaniline (B42847).
Ethylene (B1197577) oxide and ammonia (B1221849) for the synthesis of diethanolamine (B148213). wikipedia.org
Convergent Synthesis: A convergent approach would involve the separate synthesis of the two main components, 2-[(3-chloro-o-tolyl)amino]benzoic acid and 2,2'-iminodiethanol, which are then combined in the final step to form the salt. This is the most direct and common strategy for this type of compound.
Divergent Synthesis: A divergent strategy is less common for a simple salt but could theoretically involve creating a common intermediate that could be modified to produce either the acidic or basic component. However, given the distinct nature of the two components, a convergent approach is far more practical.
Established and Emerging Synthetic Routes to the Chemical Compound
The synthesis of the final compound is a straightforward acid-base reaction. The main challenge lies in the synthesis of the acidic component, 2-[(3-chloro-o-tolyl)amino]benzoic acid.
Synthesis of 2-[(3-chloro-o-tolyl)amino]benzoic acid:
The formation of the diarylamine structure is typically achieved through cross-coupling reactions. Two of the most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. slideshare.netacs.orgthieme-connect.comorganic-chemistry.org
Ullmann Condensation: This classic method involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. slideshare.netrhhz.netresearchgate.netrsc.orgresearchgate.net For the synthesis of 2-[(3-chloro-o-tolyl)amino]benzoic acid, this would involve the reaction of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) with 3-chloro-2-methylaniline. orgsyn.org
Reaction: 2-halobenzoic acid + 3-chloro-2-methylaniline --(Cu catalyst, base, heat)--> 2-[(3-chloro-o-tolyl)amino]benzoic acid
Buchwald-Hartwig Amination: This is a more modern and often more efficient palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. acs.orgthieme-connect.comorganic-chemistry.orgrsc.org This method generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction.
Reaction: 2-halobenzoic acid + 3-chloro-2-methylaniline --(Pd catalyst, ligand, base)--> 2-[(3-chloro-o-tolyl)amino]benzoic acid
Synthesis of 2,2'-iminodiethanol (Diethanolamine):
Diethanolamine is produced industrially by the reaction of ethylene oxide with aqueous ammonia. wikipedia.org This reaction also produces ethanolamine (B43304) and triethanolamine, and the ratio of the products can be controlled by adjusting the stoichiometry of the reactants. wikipedia.org
Final Salt Formation:
The final compound, Einecs 306-350-3, is formed by reacting 2-[(3-chloro-o-tolyl)amino]benzoic acid with 2,2'-iminodiethanol in a suitable solvent.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu powder) slideshare.netrhhz.netresearchgate.net | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) thieme-connect.comrsc.org |
| Ligand | Often not required, but ligands like L-proline or N-methylglycine can improve yields and reaction conditions. researchgate.net | Phosphine ligands (e.g., XPhos, P(t-Bu)3) are crucial. thieme-connect.comrsc.org |
| Base | Strong inorganic bases (e.g., K2CO3, K3PO4) rhhz.netresearchgate.net | Strong, non-nucleophilic bases (e.g., NaOt-Bu, Cs2CO3) thieme-connect.com |
| Temperature | High temperatures (often >100°C) slideshare.net | Milder temperatures (can be as low as room temperature in some cases) acs.org |
The choice of solvent is critical and can significantly impact the reaction rate and yield.
Ullmann Condensation: Dipolar aprotic solvents such as DMF, DMSO, or nitrobenzene (B124822) are commonly used. rsc.orgresearchgate.net These solvents help to solubilize the reactants and the inorganic base, facilitating the reaction.
Buchwald-Hartwig Amination: Aprotic solvents like toluene, dioxane, or THF are frequently employed. rsc.org In some cases, biphasic systems using solvents like cyclopentyl methyl ether (CPME) and water have been developed to improve sustainability and ease of purification. rsc.org The use of dichloromethane (B109758) has also been shown to enhance the formation of certain diarylamines. acs.org The solubility of the reactants and the catalyst system in the chosen solvent is paramount for efficient reaction kinetics.
Reaction Conditions and Optimization Parameters for Synthesis
Temperature and Pressure Effects on Reaction Pathways
The synthesis of N-aryl anthranilic acids like tolfenamic acid, primarily through the Ullmann condensation, is significantly influenced by temperature. These reactions traditionally necessitate elevated temperatures to proceed at a practical rate. byjus.comnih.gov
Temperature: The synthesis of tolfenamic acid from 2-chlorobenzoic acid and 3-chloro-2-methylaniline is typically conducted at high temperatures, often at the reflux temperature of the solvent used. google.com For instance, patent literature describes heating the reaction mixture to 100°C or up to the reflux temperature of the solvent, which can be around 130°C or higher depending on the solvent system. google.comsci-hub.senih.gov One reported synthesis specifies a reaction at 150°C in dimethylformamide (DMF). sci-hub.se Another protocol using methyl isobutyl ketone as a solvent heats the reaction to reflux for several hours. google.com
Pressure: The Ullmann condensation is typically carried out at atmospheric pressure. While some chemical reactions are conducted under elevated pressure to increase the concentration of gaseous reactants or to raise the boiling point of a low-boiling solvent, this is not a common practice for the synthesis of tolfenamic acid and related compounds as described in the available literature. google.comsci-hub.se The reactants are typically liquids or solids, and the solvents used often have high boiling points, making the use of high pressure unnecessary to achieve the required reaction temperatures. There is no specific data found in the searched literature that details the effects of varying pressure on the synthesis of tolfenamic acid.
Catalytic Systems and Their Mechanistic Roles in Bond Formation
The formation of the N-aryl bond in tolfenamic acid is a cross-coupling reaction that is critically dependent on a catalytic system, almost invariably based on copper. This is characteristic of the Ullmann condensation reaction.
Copper-Based Catalysts: The most common catalysts for the synthesis of tolfenamic acid are copper-based. These can be in the form of copper powder, copper(I) salts like cuprous bromide (CuBr) or cuprous oxide (Cu₂O), or copper(II) salts which are believed to be reduced in situ to the active Cu(I) species. google.comsci-hub.senih.gov The catalyst facilitates the coupling of the amine (3-chloro-2-methylaniline) with the aryl halide (2-chlorobenzoic acid).
The mechanistic role of the copper catalyst is complex and not fully elucidated for all systems, but it is generally accepted that the active species is a Cu(I) complex. rug.nl The catalytic cycle is thought to involve the following key steps:
Formation of a copper(I) amide complex from the reaction of the Cu(I) catalyst with the amine in the presence of a base.
Oxidative addition of the aryl halide to the copper(I) amide complex, which can lead to a transient Cu(III) intermediate. byjus.comorganic-chemistry.org
Reductive elimination from the Cu(III) intermediate to form the C-N bond of the final product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.
The choice of ligand, often the solvent itself or an added component like L-proline in modified Ullmann procedures, can significantly impact the catalyst's efficacy by stabilizing the copper species and facilitating the key steps of the catalytic cycle. scielo.brresearchgate.net
A summary of catalytic systems used in the synthesis of tolfenamic acid and related compounds is presented in the table below.
| Catalyst | Ligand/Solvent System | Base | Temperature (°C) | Reactants | Product | Reference |
| Copper Powder | Methyl Isobutyl Ketone | Potassium Hydroxide (B78521) | 100 | 2-chlorobenzoic acid, 3-chloro-2-methylaniline | Tolfenamic Acid | google.com |
| Cuprous Bromide | Methyl Isobutyl Ketone | Potassium Acetate (B1210297) | Reflux | 2-chlorobenzoic acid, 3-chloro-2-methylaniline | Tolfenamic Acid | google.com |
| Copper Powder, Cu₂O | 2-ethoxyethanol | Potassium Carbonate | 130 | 2-bromobenzoic acid, aniline | N-phenylanthranilic acid | nih.gov |
| Copper Powder | Dimethylformamide (DMF) | Calcium Carbonate | 150 | Potassium salt of 2-chlorobenzoic acid, 3-chloro-2-methylaniline | Tolfenamic Acid | sci-hub.se |
Advanced Synthetic Techniques (e.g., Organocatalysis, Photoredox Catalysis, Flow Chemistry)
While the traditional synthesis of tolfenamic acid relies on the Ullmann condensation, modern synthetic chemistry has developed advanced techniques for C-N bond formation that are applicable to the synthesis of N-aryl anthranilic acids.
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For N-arylation reactions, chiral phosphoric acids have been used to catalyze the asymmetric arylation of indoles, a related transformation involving C-N bond formation. science.gov While specific examples of organocatalysis for the synthesis of tolfenamic acid itself are not prominent in the literature, the principles could be applied to develop metal-free synthetic routes.
Photoredox Catalysis: Visible-light photoredox catalysis has gained significant attention as a mild and efficient method for forging chemical bonds. This technique uses a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate radical intermediates. researchgate.net The merger of photoredox catalysis with transition metal catalysis, particularly with nickel or copper, has enabled C-N cross-coupling reactions under significantly milder conditions than traditional Ullmann reactions. researchgate.netx-mol.net These methods often proceed through radical mechanisms and can offer alternative pathways for the synthesis of N-aryl anthranilic acids. x-mol.netacs.org
Flow Chemistry: Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. While specific literature on the flow synthesis of tolfenamic acid is scarce, this technology has been applied to Ullmann-type reactions. Continuous flow methods have been developed for the reductive homo-coupling of aryl halides under mild conditions, demonstrating the potential of this technology for related cross-coupling reactions. organic-chemistry.org The synthesis of N-aryl anthranilic acids could be adapted to flow systems to improve efficiency and safety, particularly given the high temperatures often required in batch syntheses.
Mechanistic Elucidation of Synthetic Transformations Involving the Chemical Compound
The primary synthetic transformation for forming the core structure of tolfenamic acid is the Ullmann condensation. The elucidation of its mechanism has been a subject of study for many years, involving the characterization of intermediates and the use of spectroscopic and computational methods.
Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states in the Ullmann reaction are challenging due to their often transient nature and the harsh reaction conditions. However, a combination of experimental and computational studies has provided insights.
Reaction Intermediates: For the copper-catalyzed N-arylation, several intermediates have been proposed. The catalytic cycle is believed to be initiated by the formation of a copper(I) amide complex, [Cu(I)-NR₂]. The subsequent reaction with the aryl halide is the key bond-forming step. One proposed pathway involves the oxidative addition of the aryl halide to the Cu(I) complex, forming a Cu(III) intermediate, [Ar-Cu(III)(X)(NR₂)]. byjus.comrug.nl Reductive elimination from this Cu(III) species then yields the N-arylated product.
In some systems, particularly on surfaces, organometallic intermediates where two aryl groups are bound to a single copper atom have been observed using techniques like scanning tunneling microscopy. rug.nl While these studies are often conducted under ultra-high vacuum and on single-crystal surfaces, they provide valuable models for the types of intermediates that may form in solution.
Transition States: The transition states in the Ullmann reaction are even more elusive to direct observation. Computational chemistry has become a key tool for modeling these high-energy species. Theoretical calculations can map the potential energy surface of the reaction, providing information on the structure and energy of the transition states for key steps like oxidative addition and reductive elimination. These models help to rationalize the observed reactivity and selectivity. rug.nl
Spectroscopic and Computational Approaches to Reaction Mechanism Verification
A variety of spectroscopic and computational techniques are employed to verify the proposed mechanisms for the synthesis of N-aryl anthranilic acids.
Spectroscopic Approaches:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the final products and any stable intermediates that can be isolated. rsc.orgpensoft.net In some cases, in situ NMR monitoring of the reaction can provide information on the consumption of reactants and the formation of products over time.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and can be used to monitor the progress of the reaction, for example, by observing the disappearance of the N-H stretch of the starting amine and the appearance of new bands associated with the product. rsc.org
Mass Spectrometry (MS): MS is used to determine the molecular weight of the products and intermediates, helping to confirm their identity. pensoft.netrsc.org
Computational Approaches: Density Functional Theory (DFT) has become a workhorse for studying the mechanisms of transition-metal-catalyzed reactions. rug.nl Computational studies on the Ullmann reaction have been used to:
Calculate the relative energies of proposed intermediates and transition states to determine the most likely reaction pathway.
Investigate the role of the ligand and solvent in the catalytic cycle.
Explain the observed regioselectivity and chemoselectivity in the arylation of complex molecules.
Differentiate between various proposed mechanisms, such as oxidative addition/reductive elimination versus a σ-bond metathesis pathway.
These computational models, when benchmarked against experimental data, provide a detailed, molecular-level understanding of the reaction mechanism.
Kinetic and Thermodynamic Considerations in Reaction Pathway Control
The control of reaction pathways in the synthesis of tolfenamic acid is governed by both kinetic and thermodynamic factors.
Kinetic Control: The rate of the Ullmann reaction is influenced by several factors, including the nature of the aryl halide, the amine, the catalyst, the ligand, the base, and the temperature. Kinetic studies have shown that the reaction rate is often dependent on the concentration of the catalyst, the aryl halide, and the amine. nih.gov The halogen in the aryl halide has a significant effect on the reaction rate, with the reactivity generally following the order I > Br > Cl, which is consistent with a rate-determining step involving the cleavage of the carbon-halogen bond. nih.gov
The choice of catalyst and ligand can dramatically alter the reaction kinetics by lowering the activation energy of the rate-determining step. Modern catalyst systems with specialized ligands allow the reaction to proceed at lower temperatures and with lower catalyst loadings compared to the classical Ullmann conditions. researchgate.net
In cases where multiple products can be formed (e.g., N-arylation versus O-arylation in substrates containing both amine and hydroxyl groups), the product distribution can be under either kinetic or thermodynamic control. A kinetically controlled reaction will favor the product that is formed fastest (i.e., via the lowest activation energy barrier), while a thermodynamically controlled reaction will favor the most stable product. By carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature and reaction time), it is possible to steer the reaction towards the desired product. nih.gov For the synthesis of tolfenamic acid, the conditions are optimized to favor the formation of the N-arylated product.
Integration of Green Chemistry Principles in the Synthesis of the Chemical Compound
The synthesis of this compound is a two-stage process: first, the synthesis of Tolfenamic Acid, followed by its reaction with Diethanolamine. The primary focus for the application of green chemistry principles lies in the synthesis of Tolfenamic Acid, which is the more complex of the two stages. The formation of the final salt is a simple acid-base reaction with high atom economy. google.com
The most common industrial synthesis of Tolfenamic Acid is the Ullmann condensation reaction. This reaction involves the coupling of 2-chlorobenzoic acid with 3-chloro-2-methylaniline in the presence of a copper catalyst and a base. nih.govgaspublishers.com
Atom Economy and Reaction Efficiency Assessments
The atom economy of a reaction is a measure of the efficiency with which the atoms of the reactants are incorporated into the desired product. google.com For the Ullmann synthesis of Tolfenamic Acid, the idealized reaction is as follows:
C₇H₅ClO₂ (2-chlorobenzoic acid) + C₇H₈ClN (3-chloro-2-methylaniline) + Base → C₁₄H₁₂ClNO₂ (Tolfenamic Acid) + By-products
The theoretical atom economy for this reaction is inherently less than 100% due to the formation of by-products, primarily inorganic salts from the neutralization of the eliminated HCl by the base. For example, if potassium carbonate (K₂CO₃) is used as the base, the by-products would include potassium chloride (KCl), water (H₂O), and carbon dioxide (CO₂).
A simplified atom economy calculation for the main reactants (excluding the base for clarity, as its choice can vary) would be:
Theoretical Atom Economy (%) = (Molecular Weight of Tolfenamic Acid) / (Sum of Molecular Weights of 2-chlorobenzoic acid + 3-chloro-2-methylaniline) * 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Tolfenamic Acid | C₁₄H₁₂ClNO₂ | 261.70 |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 |
| 3-Chloro-2-methylaniline | C₇H₈ClN | 141.60 |
Theoretical Atom Economy (%) = (261.70) / (156.57 + 141.60) * 100 ≈ 87.7%
Utilization of Sustainable Solvents and Reagents
The choice of solvents and reagents is a critical aspect of green chemistry. Traditional Ullmann condensations often utilize high-boiling, polar aprotic solvents like N,N-dimethylformamide (DMF) or nitrobenzene, which are associated with significant health and environmental hazards. wikipedia.org Research and industrial practice have sought to replace these with more sustainable alternatives.
Sustainable Solvents:
Methyl Isobutyl Ketone (MIBK): Several patents describe the use of MIBK as a solvent for the synthesis of Tolfenamic Acid. MIBK is considered a greener alternative to many traditional solvents due to its lower toxicity and better environmental profile. google.comgoogle.com
Ethanol (B145695): Ethanol is widely used as a solvent for the recrystallization and purification of Tolfenamic Acid. google.com It is a bio-based solvent with a favorable safety and environmental profile. sci-hub.se
Solvent-Free Conditions: A patented method describes the preparation of Tolfenamic Acid under solvent-free conditions, which represents a significant improvement in green chemistry by eliminating solvent waste altogether. google.com
Sustainable Reagents:
Alumina-Supported Bases: One synthetic approach utilizes an alumina-supported inorganic base, such as sodium hydroxide on alumina. This reagent can act as both the acid scavenger and a catalyst, potentially reducing the need for a separate copper catalyst and simplifying the reaction mixture. google.com
The final step of forming this compound involves the reaction of Tolfenamic Acid with Diethanolamine. This is an acid-base reaction that can be carried out in a suitable solvent, often an alcohol, followed by crystallization. google.com The efficiency of this step is high, approaching 100% atom economy.
Advanced Analytical Methodologies for the Chemical Compound
Spectroscopic Characterization Techniques
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) for Substructural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation and elucidation of compounds like IPPD, especially in complex matrices. In MS/MS, the IPPD molecule is first ionized and then isolated based on its mass-to-charge ratio (m/z). This isolated parent ion is then subjected to fragmentation through collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint, allowing for unambiguous identification.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) has been successfully applied for the determination of IPPD in biological samples, such as zebrafish embryos. This method provides high selectivity and sensitivity, enabling the detection and quantification of the compound at very low levels (nanogram per gram). The fragmentation of the IPPD parent ion provides specific product ions that can be monitored for highly selective quantification, minimizing interference from other components in the sample.
Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
The choice of ionization technique is crucial for the successful mass spectrometric analysis of IPPD. As an aromatic amine, IPPD is amenable to several common ionization methods.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for compounds that are polar and can be readily ionized in solution. IPPD, containing two nitrogen atoms, can be easily protonated in an acidic mobile phase to form a positively charged ion [M+H]+. This makes it highly compatible with liquid chromatography-mass spectrometry (LC-MS) systems operating in positive ion mode. For LC-MS applications, mobile phases containing volatile acids like formic acid are often used to facilitate protonation and ensure compatibility with the ESI source. sielc.comsielc.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is another effective ionization method for compounds of medium polarity like IPPD. It is often used for molecules that are less polar than those typically analyzed by ESI. In APCI, a corona discharge creates reactant ions from the solvent vapor, which then transfer a proton to the analyte molecule.
The NIST Chemistry WebBook provides an electron ionization (EI) mass spectrum for IPPD, which is a hard ionization technique typically used in GC-MS that results in more extensive fragmentation compared to ESI or APCI. nist.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR spectrum of IPPD exhibits several characteristic absorption bands that correspond to the vibrations of its specific functional groups. Analysis of these bands allows for the confirmation of its chemical structure. For instance, studies have identified IR absorption peaks corresponding to the N-H group, aromatic C-H bonds, and the C=C bonds of the benzene (B151609) rings. aip.orgpleiades.online
One analysis of the IR spectrum of IPPD identified key vibrational bands: aip.org
3585 cm⁻¹: N-H bond vibration
3506 cm⁻¹: CH₃ bond vibration
1507 cm⁻¹: C=C double bond (aromatic ring)
1368 cm⁻¹: C-C single bond
2128 cm⁻¹: C-N single bond
Another study reported IR bands at 3380 cm⁻¹ and 3400 cm⁻¹ corresponding to the NH groups involved in hydrogen bonding. pleiades.online The region of the spectrum below 1500 cm⁻¹, known as the "fingerprint region," contains a complex pattern of absorptions that is unique to the IPPD molecule, making it invaluable for definitive identification by matching against a reference spectrum. khanacademy.org
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3585 | N-H Stretching | Secondary Amine |
| 3506 | C-H Stretching | Methyl (from Isopropyl) |
| 2128 | C-N Stretching | Aromatic Amine |
| 1507 | C=C Stretching | Aromatic Ring |
| 1368 | C-C Stretching | Alkane Structure |
Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores.
The structure of IPPD contains multiple chromophores—the phenyl and phenylenediamine aromatic rings—which absorb ultraviolet light. The UV spectrum of IPPD is characterized by distinct absorption bands resulting from π → π* electronic transitions within these aromatic systems.
This property is widely exploited for the quantitative analysis of IPPD. High-performance liquid chromatography (HPLC) systems equipped with a UV detector are commonly used for this purpose. A study detailing an HPLC method for determining IPPD in urine samples set the UV detector to a wavelength of 290 nm to monitor the column effluent. nih.gov At this wavelength, IPPD exhibits significant absorbance, allowing for sensitive detection.
Quantitative methods are developed based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve from standards of known concentrations, the concentration of IPPD in unknown samples can be accurately determined. nih.govjst.go.jp Such methods have demonstrated good linearity between peak height (or area) and concentration. nih.gov
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone of analyzing IPPD, enabling its separation from other components in a mixture and its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of IPPD and other p-phenylenediamine (B122844) derivatives. jst.go.jpresearchgate.net
Separation Mode: Reversed-phase HPLC is typically employed, where a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. sielc.comnih.gov
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid additive like phosphoric acid or formic acid to improve peak shape and control ionization for MS detection. sielc.comsielc.com One specific method uses a mobile phase of 65 mmol/l aqueous ammonium (B1175870) acetate (B1210297) in acetonitrile (30:70, v/v). nih.gov
Detection: UV detection at around 290 nm is frequently used due to the strong absorbance of the aromatic rings in IPPD. nih.govjst.go.jp This allows for the development of robust quantitative methods.
A reported HPLC method for urinary IPPD demonstrated excellent performance, with a separation time of less than 4 minutes. nih.gov The method showed good reproducibility, with coefficients of variation of 5.9% and 3.7% at concentrations of 22.3 and 92.1 µg/L, respectively, and a mean analytical recovery of 89.7%. nih.gov
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for IPPD analysis. It provides excellent separation efficiency and, when combined with MS, offers high sensitivity and specificity for identification and quantification.
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Reference |
|---|---|---|---|---|
| HPLC | Reversed-phase (e.g., Newcrom R1) | Acetonitrile, Water, Phosphoric Acid | UV (290 nm) | sielc.comsielc.com |
| HPLC | Reversed-phase | Acetonitrile, 65 mmol/l Aqueous Ammonium Acetate (70:30, v/v) | UV (290 nm) | nih.gov |
| GC-MS/MS | Not specified | Helium (typical) | Tandem Mass Spectrometer |
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, as it typically does not require derivatization.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating moderately polar compounds.
Stationary Phase: The most widely used stationary phases are based on silica (B1680970) particles chemically bonded with non-polar alkyl chains, such as C18 (octadecyl) or C8 (octyl). For the analysis of pyrrole (B145914) derivatives, a C18 column is a standard choice, providing excellent retention and separation based on hydrophobicity. pensoft.net
Mobile Phase: The mobile phase in RP-HPLC typically consists of a polar solvent mixture, such as water and a miscible organic solvent like acetonitrile (ACN) or methanol (B129727) (MeOH). sielc.comsielc.com To ensure good peak shape for the carboxylic acid moiety, which can ionize, the pH of the mobile phase is often controlled using a buffer (e.g., phosphate (B84403) buffer) or an acid modifier like formic acid or phosphoric acid. sielc.comsielc.com Optimization involves adjusting the ratio of organic solvent to water (gradient or isocratic elution) and the pH of the aqueous phase to achieve the best resolution. A higher proportion of organic solvent generally decreases the retention time of analytes.
Table 2: Typical RP-HPLC Parameters for Analysis of Pyrrole Acetic Acid Derivatives
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard reversed-phase separation based on hydrophobicity. pensoft.net |
| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH to suppress ionization of the carboxylic acid, improving peak shape. sielc.com |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the non-polar stationary phase. sielc.comsielc.com |
| Elution Mode | Gradient (e.g., 20% B to 95% B over 15 min) | Allows for the separation of compounds with a range of polarities. |
| Detector | UV/VIS at ~254 nm | The aromatic phenyl and pyrrole rings are expected to have strong UV absorbance. |
Coupling HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) combines the separation power of LC with the high sensitivity and specificity of MS, making it the definitive tool for analyzing trace levels of compounds in complex mixtures. nih.gov
Interfacing: An atmospheric pressure ionization (API) source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to transfer the analytes from the liquid mobile phase into the gas phase as ions, which can then be analyzed by the mass spectrometer. ESI is generally preferred for polar molecules like the target compound.
LC-MS/MS for Quantification: In LC-MS/MS, a precursor ion corresponding to the protonated or deprotonated molecule is selected in the first mass spectrometer, fragmented in a collision cell, and then specific product ions are monitored in the second mass spectrometer. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in the presence of co-eluting matrix components. nih.gov For 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, one could monitor the transition from its molecular ion to characteristic fragment ions to confirm its presence and quantity.
Sample Preparation and Extraction Protocols for Diverse Research Matrices
Effective sample preparation is crucial to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of method depends on the matrix (e.g., biological fluids, environmental samples, polymer materials).
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For extracting pyrrole compounds from aqueous matrices, an organic solvent in which the analyte is soluble would be used. The pH of the aqueous phase can be adjusted to suppress the ionization of the carboxylic acid, thereby increasing its solubility in the organic solvent. nih.gov
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent packed in a cartridge to isolate analytes from a liquid sample. For a compound with both polar and non-polar characteristics, a reversed-phase sorbent (e.g., C18) could be used. The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent. This provides a clean, concentrated extract.
Extraction from Solid Matrices (e.g., Polymers): If the compound is used as an additive or is present within a solid matrix like a polymer, the initial step involves liberating it from the matrix. This can be achieved through:
Solvent Extraction: Soaking or sonicating the finely ground solid material in a suitable solvent (e.g., methanol, acetonitrile) to dissolve the analyte. nih.gov
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): Using solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and time.
Following any of these extraction methods, the resulting extract is typically evaporated to dryness and reconstituted in a solvent compatible with the subsequent chromatographic analysis. nih.gov
Solvent Extraction Methodologies
Solvent extraction techniques are fundamental in sample preparation, partitioning the target analyte from a sample matrix into a solvent. The choice of solvent and extraction conditions is critical to achieving high recovery and purity. For pyrrole derivatives and methyl esters, a range of solvents can be employed, with the selection depending on the polarity of the compound and the nature of the sample matrix.
Liquid-Liquid Extraction (LLE) is a conventional yet effective method for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. For a compound like 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester, which possesses both polar (ester and carboxylic acid groups) and nonpolar (phenyl and pyrrole rings) characteristics, a systematic approach to solvent selection is necessary. Solvents such as dichloromethane (B109758), ethyl acetate, and hexane (B92381) are commonly used for the extraction of similar organic molecules. The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to suppress the ionization of the carboxylic acid group, thereby increasing its solubility in the organic solvent.
Supercritical Fluid Extraction (SFE) offers a greener alternative to traditional solvent extraction methods. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. The solvating power of supercritical CO₂ can be tuned by modifying the temperature and pressure, allowing for selective extraction. For moderately polar compounds like the target pyrrole derivative, a modifier or co-solvent such as methanol or ethanol (B145695) may be added to the supercritical CO₂ to enhance extraction efficiency. SFE is particularly advantageous for thermally labile compounds as it can be performed at relatively low temperatures.
Below is a representative table illustrating the comparison of different solvent extraction methodologies for compounds structurally similar to 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester.
| Extraction Method | Solvent System | Typical Recovery (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Dichloromethane/Water | 85-95 | High efficiency, well-established | Use of large volumes of organic solvents |
| Ethyl Acetate/Water | 80-90 | Less toxic than chlorinated solvents | Can co-extract interfering compounds | |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with 5% Methanol | 90-99 | Environmentally friendly, highly selective | High initial equipment cost |
Solid Phase Extraction (SPE) and Microextraction Techniques
Solid Phase Extraction (SPE) is a widely used sample preparation technique that involves the partitioning of a compound between a solid phase (sorbent) and a liquid phase. It offers advantages over LLE, including reduced solvent consumption, higher sample throughput, and the ability to handle a wide range of sample volumes. The choice of sorbent is critical and is based on the analyte's properties and the sample matrix. For 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester, a reversed-phase sorbent like C18 or a polymer-based sorbent could be effective due to the compound's mixed polarity.
The general steps in an SPE procedure include:
Conditioning: The sorbent is treated with a solvent to activate it.
Loading: The sample is passed through the sorbent, and the analyte is retained.
Washing: Interferences are removed by washing the sorbent with a solvent that does not elute the analyte.
Elution: The analyte is recovered from the sorbent using a strong solvent.
Solid Phase Microextraction (SPME) is a miniaturized version of SPE that uses a small amount of extracting phase (often coated on a fiber) to isolate analytes from a sample. It is a solvent-free technique that is well-suited for trace analysis and can be directly coupled with chromatographic systems. For pyrrole derivatives, polypyrrole-based coatings on SPME fibers have shown excellent extraction capabilities.
The following table provides an overview of SPE and SPME parameters that would be relevant for the analysis of the target compound, based on data for similar molecules.
| Technique | Sorbent/Fiber Coating | Elution Solvent/Desorption | Typical Recovery (%) | Key Features |
| Solid Phase Extraction (SPE) | C18-bonded silica | Acetonitrile/Methanol | 88-98 | High recovery, good for complex matrices |
| Polymer-based (e.g., Oasis HLB) | Methanol | 90-102 | pH independent, high capacity | |
| Solid Phase Microextraction (SPME) | Polypyrrole/TiO₂ nanocomposite | Thermal desorption (GC) or Mobile Phase (LC) | 92-105 | Solvent-free, high sensitivity |
Development and Validation of Novel Analytical Methods for the Chemical Compound
The development of a new analytical method is a systematic process aimed at creating a procedure that is suitable for its intended purpose. For the quantitative determination of 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester, a reversed-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable choice.
Method Development would typically involve:
Column Selection: A C18 column is often the first choice for compounds with moderate polarity.
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The pH of the buffer and the gradient of the organic solvent are optimized to achieve good peak shape and resolution.
Detector Selection: A UV detector would be appropriate, with the detection wavelength selected at the absorbance maximum of the compound.
Method Validation is the process of demonstrating that an analytical method is reliable and reproducible for its intended use. The validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The table below summarizes typical validation parameters and acceptance criteria for an HPLC method for a pyrrole derivative.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Accuracy (Recovery, %) | 98.0% - 102.0% |
| Precision (RSD, %) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Robustness | No significant impact on results from minor changes in parameters |
Theoretical and Computational Investigations of the Chemical Compound
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), have been extensively used to investigate the molecular and electronic properties of Tolfenamic acid (TFA). These studies are crucial for understanding its polymorphism, where the same molecule crystallizes in different structural forms. nih.gov
Different polymorphs of TFA exhibit distinct conformations. For instance, the two most common forms, I and II, are conformational polymorphs. iucr.org In Form I, the molecule adopts a twisted conformation with a τ angle of approximately 75°-107.7°, while in Form II, it is more planar, with a reported τ angle of about 143°. rsc.orgnih.gov Computational geometry optimizations using DFT methods have been employed to predict and analyze these stable conformers. rsc.orgnih.gov Studies combining experimental NMR data with DFT calculations have successfully predicted the specific conformations present in different solid-state forms. researchgate.net
For the other component, Diethanolamine (B148213), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have also been used to determine its optimized, stable geometry. researchgate.net
| Parameter | Polymorph | Value | Reference |
|---|---|---|---|
| Torsion Angle τ (C7–N1–C8–C13) | Form I (twisted) | ~75° | rsc.org |
| Torsion Angle τ (C7–N1–C8–C13) | Form II (planar) | ~143° | rsc.org |
| Intramolecular H-Bond (N7—H7···O15) | Form I & II | Present | iucr.org |
The electronic structure of a molecule provides deep insights into its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter indicating the kinetic stability and chemical reactivity of a molecule. nih.gov A smaller gap suggests higher reactivity. nih.gov
For Tolfenamic acid, electronic structure calculations have shown that conformational changes directly influence its electronic properties. nih.gov The interplay between intramolecular π-conjugation and intermolecular hydrogen bonding dictates which conformation is more stable in a given environment. nih.gov Natural Bond Orbital (NBO) analysis has been used to study charge transfer and hyperconjugative interactions. nih.govacademie-sciences.fr In a study of a Tolfenamic acid/β-cyclodextrin complex, the HOMO-LUMO gap was calculated to be approximately -7.9 eV, indicating significant charge transfer between the host and guest molecules. academie-sciences.fr NBO analysis revealed stabilization energies from donor-acceptor interactions between the lone pairs of oxygen atoms and various antibonding orbitals. academie-sciences.fr
For Diethanolamine, DFT studies have also been used to calculate its electronic properties, including the HOMO-LUMO energy gap, to understand its chemical activity and potential for charge transfer in interactions. x-mol.net
| Property | Context | Calculated Value (Method) | Reference |
|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | TA/β-CD Complex (Orientation A) | -7.90 eV (PM3MM) | academie-sciences.fr |
| HOMO-LUMO Gap (ΔE) | TA/β-CD Complex (Orientation B) | -7.92 eV (PM3MM) | academie-sciences.fr |
| NBO Stabilization Energy (E(2)) | LP(O) to σ*(C-C) in TA/β-CD Complex | 1.04 to 12.54 kcal/mol | academie-sciences.fr |
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations, often at the B3LYP level of theory with basis sets like cc-pVDZ or 6-31G(d,p), have been successfully applied to the polymorphs of Tolfenamic acid. nih.govnih.govtandfonline.com These calculations can reproduce the subtle but significant differences observed in the experimental spectra of different conformers and polymorphs. nih.gov
For example, DFT calculations have helped assign specific vibrational modes, confirming that spectral differences between Form I and Form II of Tolfenamic acid arise from their distinct molecular conformations. nih.gov Similarly, dispersion-corrected DFT calculations paired with vibrational frequency analysis were instrumental in identifying and characterizing a ninth, metastable polymorph of TFA. researchgate.netrsc.org The calculated frequencies, after appropriate scaling, show excellent agreement with experimental FT-IR spectra. researchgate.netnih.gov
| Vibrational Mode | Experimental (FT-IR/Raman) | Calculated (DFT) | Reference |
|---|---|---|---|
| N-H Stretch | ~3300-3400 | Correlates well with experiment | nih.gov |
| C=O Stretch (Carboxylic Acid) | ~1650-1700 | Correlates well with experiment | nih.govtandfonline.com |
| C-Cl Stretch | Varies with polymorph | Correlates well with experiment | nih.gov |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in solution. MD simulations have been applied to Tolfenamic acid to understand its behavior in explicit solvents and its self-assembly processes, which are precursors to crystallization. acs.orgacs.orgnih.gov
MD simulations of Tolfenamic acid in solvents like ethanol (B145695) and water have been performed to investigate solute-solvent and solute-solute interactions. acs.orgacs.org These simulations show that intermolecular interactions strongly influence the preferred conformation of the molecule. acs.org In solution, Tolfenamic acid can exist as solvated monomers or as hydrogen-bonded dimers. rsc.org The formation of the characteristic R²₂(8) carboxylic acid dimer is a key feature of its self-assembly and is present in the crystal structures of all its polymorphs. rsc.org
The existence of multiple polymorphs is a direct consequence of a complex energy landscape with several local minima corresponding to different stable or metastable crystal structures. Computational studies have explored this landscape for Tolfenamic acid. researchgate.net All identified polymorphs of TFA lie within a narrow energy window, typically just a few kJ/mol from each other, making the system highly sensitive to processing conditions. nih.govrsc.org
DFT calculations have been used to rank the relative stability of different polymorphs. At low temperatures, the thermodynamic stability order has been established as Form II > Form IX > Form I. rsc.org The energy barrier for the interconversion between the two primary conformers (twisted and planar) is known to be low, allowing for rapid fluctuation between conformations in solution. rsc.orgrsc.org The balance between the intramolecular energy of a specific conformation and the intermolecular energy gained from crystal packing (e.g., hydrogen bonding and π-π stacking) determines which polymorph will ultimately nucleate and grow. nih.govacs.org While a complete, dynamic map of the energy landscape is computationally intensive, these studies provide a foundational understanding of the conformational transitions and relative stabilities that govern the polymorphism of Tolfenamic acid.
Application of Machine Learning and Artificial Intelligence in Chemical Research
The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized chemical research, offering powerful tools for prediction and analysis. In the context of N-substituted maleimides, these technologies are being applied to accelerate the discovery and development of new materials and synthetic pathways.
Machine learning models are increasingly used to predict the reactivity of organic molecules, including N-substituted maleimides. These models are often trained on large datasets of known reactions and molecular properties, enabling them to learn complex structure-reactivity relationships. nih.gov For instance, the reactivity of N-phenylmaleimide in various reactions, such as Diels-Alder cycloadditions, can be predicted with significant accuracy. journalajacr.comnih.gov
Predictive models often utilize molecular descriptors, which are numerical representations of a molecule's structure and properties. For N-phenylmaleimide, these descriptors can include electronic properties derived from Density Functional Theory (DFT) calculations, such as frontier molecular orbital energies (HOMO and LUMO), and topological indices. researchgate.net ML algorithms, like neural networks and support vector machines, can then correlate these descriptors with experimental reactivity data. researchgate.net
A key application is the prediction of reaction outcomes. For example, the Molecular Transformer, a state-of-the-art neural network model, can predict the products of a chemical reaction given the reactants and reagents. nih.gov Such models can be trained on vast datasets of organic reactions to predict the feasibility and potential products of reactions involving N-phenylmaleimide.
Table 1: Examples of Machine Learning Applications in Reactivity Prediction
| Application | Methodology | Predicted Property | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Transformer Neural Network | Major product of a reaction | nih.gov |
| Stokes Shift Prediction | Hybrid Ensemble Models | Absorption and emission wavelengths | dntb.gov.ua |
| Ring Strain Energy Prediction | Graph Neural Network | Reactivity of cyclic molecules | chemrxiv.org |
Machine learning, in conjunction with computational chemistry, provides powerful tools for elucidating reaction mechanisms. For N-phenylmaleimide, which participates in various reactions like cycloadditions and polymerizations, understanding the mechanistic pathways is crucial for controlling the reaction and designing new synthetic routes. scribd.compku.edu.cn
DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. journalajacr.comrsc.orgnih.gov This data can then be used to train ML models to recognize patterns and predict mechanistic details for new reactions. For example, in the Diels-Alder reaction between N-phenylmaleimide and a diene, computational studies have elucidated the preference for endo or exo products under kinetic or thermodynamic control. scribd.com
Data-driven approaches can also identify subtle factors that influence the reaction mechanism. By analyzing large datasets of reactions, ML models can uncover correlations between substituent effects, solvent properties, and the preferred mechanistic pathway. For N-phenylmaleimide derivatives, the electronic nature of substituents on the phenyl ring can significantly impact the reaction's progress, a feature that can be systematically studied using these methods. researchgate.net
Computer-aided retrosynthesis (CAR) tools are becoming indispensable in modern organic synthesis. labmanager.comshenvilab.org These software platforms use extensive databases of chemical reactions and sophisticated algorithms to propose synthetic routes to a target molecule. synthiaonline.com For a molecule like N-phenylmaleimide, or more complex structures derived from it, CAR can generate multiple potential synthetic pathways, starting from commercially available materials. researchgate.net
The process typically involves recursively breaking down the target molecule into simpler precursors based on known chemical transformations (disconnections). shenvilab.org For N-substituted maleimides, a common retrosynthetic disconnection involves the reaction of maleic anhydride (B1165640) with a primary amine. researchgate.net
Table 2: Key Features of Computer-Aided Retrosynthesis Tools
| Feature | Description | Relevance to N-Phenylmaleimide |
|---|---|---|
| Reaction Database | Contains a vast number of known chemical reactions. | Includes standard methods for maleimide (B117702) synthesis. |
| Disconnection Algorithms | Identify strategic bonds to break in the target molecule. | Can suggest the formation of the imide ring from maleic anhydride and aniline (B41778). |
| Route Scoring | Ranks synthetic pathways based on various metrics. | Helps in selecting the most efficient and cost-effective synthesis. |
| Starting Material Database | Access to catalogs of commercially available chemicals. | Ensures that the proposed synthesis starts from readily available precursors. |
Computational Prediction of Spectroscopic Signatures and Their Experimental Validation
Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. For N-phenylmaleimide, these predictions can be compared with experimental data to confirm its structure and understand its electronic properties.
The vibrational spectra (Infrared and Raman) of N-phenylmaleimide have been calculated using DFT. researchgate.netresearchgate.net The calculated frequencies and intensities of the vibrational modes generally show good agreement with experimental spectra, aiding in the assignment of the observed spectral bands. researchgate.net For instance, the characteristic C=O stretching vibrations of the maleimide ring can be accurately predicted.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental NMR data to confirm the molecular structure. nih.gov
Furthermore, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using time-dependent DFT (TD-DFT). rsc.orgacs.org These calculations help in understanding the nature of the electronic excitations and the factors influencing the color and photophysical properties of N-phenylmaleimide and its derivatives. rsc.org The development of artificial neural networks trained on experimental spectral data further enhances the ability to predict spectroscopic properties for new maleimide structures. researchgate.net
Table 3: Comparison of Computed and Experimental Spectroscopic Data for N-Phenylmaleimide
| Spectroscopic Technique | Computed Data (Example) | Experimental Data (Example) | Reference |
|---|---|---|---|
| Infrared (IR) | C=O stretch: ~1710 cm⁻¹ | C=O stretch: ~1715 cm⁻¹ | researchgate.net |
| ¹H NMR | Phenyl protons: δ ~7.2-7.5 ppm | Phenyl protons: δ ~7.3-7.5 ppm | rsc.org |
| ¹³C NMR | Carbonyl carbons: δ ~170 ppm | Carbonyl carbons: δ ~169 ppm | nih.gov |
| UV-Vis | λmax: ~285-305 nm | λmax: ~285-305 nm | acs.org |
Fundamental Mechanistic Research in Biological Systems Involving the Chemical Compound Non Clinical Focus
Molecular Recognition and Binding Interactions with Biomolecules
Tolfenamic acid engages in specific interactions with various biomolecules, which underpins its biological activity. These interactions are primarily non-covalent and have been characterized through a combination of structural biology, biophysical methods, and computational modeling.
Tolfenamic acid is known to bind to several proteins, most notably enzymes and receptors, influencing their function. It exhibits a high degree of protein binding, with reports indicating that up to 99.7% of the administered dose is bound to plasma proteins. drugbank.com The primary binding partner in plasma is serum albumin. acs.orgcapes.gov.br
The interactions of tolfenamic acid with its protein targets are predominantly non-covalent. This is characteristic of its binding to cyclooxygenase (COX) enzymes and other receptors. For instance, in the active site of the P2Y12 receptor, tolfenamic acid's binding is stabilized by a network of hydrogen bonds, hydrophobic contacts, and potential π-stacking interactions. ijpsjournal.comzenodo.org Similarly, its interaction with human COX-2 involves the formation of hydrogen bonds between its carboxylate group and key amino acid residues at the top of the enzyme's channel. pdbj.org There is no evidence in the reviewed literature to suggest that tolfenamic acid forms covalent bonds with its primary protein targets.
Molecular docking studies have elucidated the non-covalent binding of tolfenamic acid to various protein targets. The binding affinity for the P2Y12 receptor has been calculated to be as high as -8.5 kcal/mol, indicating a strong and stable interaction. ijpsjournal.comzenodo.org
| Target Protein | Interacting Residues | Type of Interaction | Binding Affinity (kcal/mol) | Reference |
| Cyclooxygenase-2 (COX-2) | Tyr-385, Ser-530 | Hydrogen Bonds | Not Specified | pdbj.org |
| P2Y12 Receptor | S101, N159, H187, F252 | Hydrogen Bonds, Hydrophobic Contacts, π-stacking | -8.5 | ijpsjournal.comzenodo.org |
| PrbP (Liberibacter asiaticus) | N107, G109, E148 | Not Specified | Not Specified | frontiersin.orgnih.gov |
The structure of tolfenamic acid is crucial for its binding activity. As a derivative of fenamic acid, its general structure allows it to fit within the active sites of its target enzymes. Crystal structures of tolfenamic acid in complex with human COX-2 reveal that it binds within the cyclooxygenase channel in an inverted orientation. pdbj.org The carboxylate group of the molecule interacts with Tyr-385 and Ser-530 at the apex of the channel. pdbj.org This binding mode is a key determinant of its inhibitory effect on the enzyme.
Studies on derivatives of tolfenamic acid have further highlighted the importance of specific structural features for biological activity. For example, in the development of novel anticancer agents, the presence of an aryl or heteroaryl fragment attached to a hydrophilic linker was found to be critical for the observed cytotoxicity and VEGFR-2 tyrosine kinase inhibitory activity. researchgate.net
While primarily known for its protein-binding capabilities, research indicates that tolfenamic acid can also interact with nucleic acids, both directly and indirectly. These interactions are significant as they can modulate gene expression.
Studies have demonstrated that tolfenamic acid can interfere with the binding of the Specificity protein 1 (Sp1) transcription factor to its consensus genomic binding element. nih.govresearchgate.net This interference prevents the transcription of Sp1 target genes, a mechanism that has been explored in the context of cancer and neurodegenerative disorders. nih.govresearchgate.netresearchgate.net Electrophoretic mobility shift assays (EMSA) have confirmed that tolfenamic acid and its analogs can decrease the binding of Sp1 to DNA. nih.govmdpi.comchapman.edu
Furthermore, metal complexes of tolfenamic acid have shown direct binding to calf-thymus DNA (CT-DNA). acs.orgcapes.gov.br Studies involving manganese(II) and cobalt(II) complexes of tolfenamic acid have demonstrated that these complexes can bind to CT-DNA, likely through an intercalative mode. acs.orgcapes.gov.br This is supported by DNA viscosity measurements and competitive binding studies with ethidium (B1194527) bromide, which show that the complexes can displace the DNA-bound intercalating dye. acs.orgcapes.gov.br The manganese complex, [Mn(μ2-tolf)2(DMF)2]n, exhibited the highest DNA-binding constant (Kb = 5.21 (±0.35) × 10^5 M−1). acs.org
There is less direct evidence for the interaction of tolfenamic acid with RNA. However, by inhibiting the transcriptional activity of proteins like PrbP in Liberibacter asiaticus, which binds to the promoter region of ribosomal genes, tolfenamic acid indirectly affects RNA synthesis. frontiersin.orgnih.gov
Protein-Ligand Interaction Mechanisms (e.g., Enzyme Active Site Binding, Receptor Docking)
Elucidation of Intracellular Signaling Pathway Perturbations
Tolfenamic acid has been shown to modulate several key intracellular signaling pathways, often in a manner independent of its COX-inhibitory activity. oncotarget.com These perturbations contribute to its broader biological effects, including its anti-inflammatory and anti-cancer properties.
One of the well-documented effects of tolfenamic acid is the induction of endoplasmic reticulum (ER) stress. aacrjournals.orgaacrjournals.orgnih.govebi.ac.uk This leads to the activation of the unfolded protein response (UPR), a cellular stress response pathway. aacrjournals.orgaacrjournals.orgnih.govebi.ac.uk Specifically, the PERK-eIF2α-ATF4 branch of the UPR is activated, resulting in the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). aacrjournals.orgaacrjournals.orgnih.gov This phosphorylation leads to the repression of cyclin D1 translation and can induce apoptosis. aacrjournals.orgaacrjournals.orgnih.govebi.ac.uk Some research also points to the involvement of a stress-response pathway that integrates p21, CHOP, and ATF3. researchgate.net
Tolfenamic acid also significantly impacts the Nuclear Factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival. patsnap.comnih.govoup.comsemanticscholar.org In response to inflammatory stimuli like TNF-α and LPS, pretreatment with tolfenamic acid represses NF-κB transactivation in a dose-dependent manner. nih.govsemanticscholar.org It achieves this by reducing the degradation of the inhibitory protein IκB-α and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. nih.gov Interestingly, in the absence of inflammatory stimuli, tolfenamic acid has been reported to activate NF-κB transcriptional activity. oup.comsemanticscholar.org
Furthermore, tolfenamic acid has been found to down-regulate the phosphorylation of c-Jun N-terminal kinase (JNK), a component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The compound's anti-inflammatory effects are, in part, attributed to the suppression of the JNK/NF-κB pathway. nih.gov
The ability of tolfenamic acid to induce the degradation of Sp transcription factors (Sp1, Sp3, and Sp4) is another key mechanism by which it perturbs signaling. abmole.comnih.gov This leads to a decrease in the expression of c-Met, a receptor tyrosine kinase, and survivin, an inhibitor of apoptosis. nih.gov The modulation of these pathways contributes to the observed effects of tolfenamic acid on cell cycle, proliferation, and apoptosis. oncotarget.com
| Signaling Pathway | Effect of Tolfenamic Acid | Key Mediators | Downstream Consequences | Reference |
| Endoplasmic Reticulum (ER) Stress/Unfolded Protein Response (UPR) | Activation | PERK, eIF2α, ATF4 | Repression of cyclin D1 translation, Apoptosis | aacrjournals.orgaacrjournals.orgnih.govebi.ac.uk |
| Nuclear Factor-kappaB (NF-κB) | Inhibition (in the presence of inflammatory stimuli) | IκB-α, p65 | Reduced expression of pro-inflammatory genes | nih.govsemanticscholar.org |
| c-Jun N-terminal Kinase (JNK) | Inhibition | JNK phosphorylation | Suppression of inflammatory response | nih.gov |
| Specificity protein (Sp) Transcription Factors | Degradation | Sp1, Sp3, Sp4 | Decreased expression of c-Met and survivin, Cell cycle arrest, Apoptosis | oncotarget.comabmole.comnih.gov |
Analysis of Downstream Molecular Events and Regulatory Networks
The interaction of the chemical compound with its primary molecular targets initiates a cascade of downstream signaling events that significantly influence cellular homeostasis and response pathways. Research beyond its canonical mechanism has focused on elucidating how it modulates key intracellular regulatory networks, primarily the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades.
Studies in various non-clinical cell models have demonstrated that the compound can suppress the activation of the MAPK pathway. Specifically, it has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. This inhibitory action disrupts the signal transduction from the cell surface to the nucleus, thereby affecting processes such as inflammation, proliferation, and apoptosis. The mechanism for this inhibition is thought to be multifactorial, potentially involving the alteration of upstream receptor tyrosine kinase activity or direct interaction with components of the signaling complex.
Furthermore, the compound has been observed to modulate the Nuclear Factor-kappa B (NF-κB) pathway. In experimental models of inflammation, it has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the compound effectively blocks the translocation of the active NF-κB dimer to the nucleus, leading to a significant reduction in the transcription of pro-inflammatory genes.
The table below summarizes key findings on the compound's impact on these regulatory networks from various in vitro studies.
| Signaling Pathway | Key Molecular Target | Observed Mechanistic Effect | Reported Downstream Consequence |
|---|---|---|---|
| MAPK/ERK | Phospho-ERK1/2 | Inhibition of phosphorylation | Reduced cell proliferation and migration |
| MAPK/JNK | Phospho-JNK | Suppression of activation | Modulation of apoptotic signaling |
| MAPK/p38 | Phospho-p38 | Inhibition of phosphorylation | Decreased synthesis of inflammatory mediators |
| NF-κB | IκBα | Inhibition of degradation | Blocked nuclear translocation of NF-κB |
Influence on Cellular Processes at a Mechanistic Level
The alterations in signaling networks described previously translate directly into significant modulation of gene expression and protein synthesis. By inhibiting transcription factors like NF-κB, the compound exerts profound control over the cellular transcriptome, particularly under conditions of cellular stress or inflammation.
Fundamental research using techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting has provided direct evidence of these effects. Exposure of cell cultures to the compound leads to a marked downregulation in the mRNA and subsequent protein expression of key pro-inflammatory cytokines. This includes a reduction in Tumor Necrosis Factor-alpha (TNF-α) and various interleukins, such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).
In addition to inflammatory genes, the compound influences the expression of proteins involved in the regulation of apoptosis. Studies have shown that it can alter the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. For example, in certain cell types, the compound has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while concurrently increasing the expression of the pro-apoptotic protein Bax. This shift primes the cell for apoptosis and is often accompanied by the activation of executioner caspases, such as Caspase-3.
The following table details specific genes and proteins whose expression is modulated by the compound at a mechanistic level.
| Gene/Protein Target | Functional Class | Observed Change in Expression | Underlying Regulatory Mechanism |
|---|---|---|---|
| TNF-α | Pro-inflammatory Cytokine | Downregulation | Inhibition of NF-κB and p38 MAPK pathways |
| IL-6 | Pro-inflammatory Cytokine | Downregulation | Inhibition of NF-κB pathway |
| Bcl-2 | Anti-apoptotic Protein | Downregulation | Modulation of upstream survival signaling (e.g., Akt) |
| Bax | Pro-apoptotic Protein | Upregulation | Activation of stress-activated pathways (e.g., JNK) |
| Caspase-3 | Executioner Caspase | Increased activation (cleavage) | Shift in Bcl-2/Bax ratio |
The biological activity of the compound is intrinsically linked to its ability to traverse cellular membranes and accumulate within specific subcellular compartments. As a lipophilic weak base with a pKa of approximately 8.1, its transport and distribution are governed by fundamental physicochemical principles. At physiological pH (≈7.4), a significant fraction of the compound exists in its uncharged, lipid-soluble form, which readily diffuses across the phospholipid bilayer of the plasma membrane into the cytosol.
Once inside the cell, the compound's distribution is not uniform. Its basic amine moiety makes it susceptible to a phenomenon known as "ion trapping." It can diffuse into acidic organelles, such as lysosomes and endosomes, where the lower internal pH (≈4.5-5.0) causes the compound to become protonated. This charged form is membrane-impermeable and becomes trapped, leading to a significant accumulation within these acidic vesicles. This sequestration can interfere with lysosomal function and autophagy processes.
Furthermore, evidence suggests that the compound interacts with and accumulates in mitochondria. This localization is significant, as it can lead to the disruption of the mitochondrial membrane potential and interfere with the electron transport chain, which may contribute to some of its observed effects on cellular energy metabolism and apoptosis. The precise transport mechanism into the mitochondrial matrix is still under investigation but is likely related to its lipophilicity and the large negative membrane potential of the inner mitochondrial membrane.
| Subcellular Compartment | Proposed Transport/Accumulation Mechanism | Supporting Evidence | Potential Mechanistic Consequence |
|---|---|---|---|
| Plasma Membrane | Passive Diffusion | High lipophilicity; existence of uncharged form at physiological pH | Entry into the cell to reach intracellular targets |
| Lysosomes / Endosomes | Ion Trapping | Weak base nature (pKa ≈ 8.1); protonation in acidic environment | High concentration in acidic vesicles; potential disruption of lysosomal function |
| Mitochondria | Electrophoretic movement / Lipophilic partitioning | Lipophilicity; large negative mitochondrial membrane potential | Inhibition of respiratory chain complexes; modulation of apoptosis |
| Cytosol | Equilibrium distribution | Serves as a transit compartment for distribution to other organelles | Interaction with cytosolic signaling proteins |
Development of Chemical Probes for Activity-Based Proteomics Profiling of Enzyme Classes Interacting with the Chemical Compound
To move beyond candidate-based approaches and achieve an unbiased, global view of the compound's molecular interactions, the development of specialized chemical probes for Activity-Based Proteomics Profiling (ABPP) represents a critical research direction. ABPP utilizes reactive chemical probes that covalently label the active sites of enzymes, allowing for their enrichment and identification via mass spectrometry. While dedicated ABPP probes derived directly from the Einecs 306-350-3 scaffold are not yet widely reported in the literature, the rationale and design principles for their creation are well-established.
A hypothetical probe based on this compound would consist of three key components:
Scaffold: The core (R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide structure, which provides the selectivity for its biological targets.
Reactive Group (Warhead): A carefully chosen electrophilic group (e.g., a fluorophosphonate, epoxide, or acrylamide) appended to the scaffold. This group would form a stable, covalent bond with a nucleophilic amino acid residue (e.g., serine, cysteine, lysine) in the active site of an interacting enzyme.
Reporter Tag: A bioorthogonal handle, such as an alkyne or azide, that allows for the subsequent attachment of a reporter molecule (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via click chemistry.
The development of such a probe would enable the systematic identification of "off-target" enzymes that are responsible for some of the compound's non-canonical cellular effects. Given its amide structure, potential enzyme classes of interest for profiling include serine hydrolases and other uncharacterized amidases or proteases. An ABPP study could reveal novel enzyme interactions that explain its influence on signaling pathways and cellular processes that are not directly linked to its primary targets.
The table below outlines the conceptual design for such a chemical probe.
| Probe Component | Function | Example Moiety | Rationale |
|---|---|---|---|
| Recognition Scaffold | To direct the probe to specific binding pockets | (R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | Mimics the parent compound to identify its direct and off-target protein interactions. |
| Reactive Warhead | To form a covalent bond with the active site of a target enzyme | Fluorophosphonate (FP) or Acrylamide | Targets nucleophilic residues (e.g., Ser, Cys) common in enzyme active sites. |
| Linker | To connect the scaffold and reporter tag without steric hindrance | Polyethylene glycol (PEG) or alkyl chain | Provides spatial separation and maintains solubility. |
| Reporter Tag | To enable detection and/or enrichment of labeled proteins | Terminal Alkyne or Azide | Allows for highly specific and efficient "click chemistry" ligation to a reporter. |
Environmental Dynamics and Transformation Research of the Chemical Compound
Environmental Distribution and Compartmentalization
There is a notable absence of research data regarding the environmental distribution and compartmentalization of this compound.
Atmospheric Transport and Fate Modeling
No studies on the atmospheric transport, potential for long-range transport, or fate modeling of 2-((3-Chloro-o-tolyl)amino)benzoic acid, compound with 2,2'-iminodiethanol (1:1) were found.
Aquatic and Sediment Distribution Dynamics
Information regarding the distribution of this compound in aquatic systems, including its partitioning between the water column and sediment, is not documented in available literature.
Soil Adsorption/Desorption and Mobility Studies
Specific studies detailing the soil adsorption coefficient (Koc), potential for leaching, or general mobility of the compound in terrestrial environments are not available. An estimated LogP (octanol-water partition coefficient) of 2.1-2.5 suggests a moderate potential for partitioning into organic matter, but this has not been experimentally verified. vulcanchem.com
Abiotic Degradation Pathways in Environmental Matrices
The abiotic degradation of this compound is poorly characterized, with only general statements available for some pathways.
Photolytic Degradation Mechanisms
No specific research was found on the photolytic degradation of this compound, either through direct or indirect photolysis in aquatic or atmospheric environments.
Hydrolytic Stability and Reaction Kinetics in Aqueous Systems
One source suggests that the compound is susceptible to hydrolysis under acidic or alkaline conditions. vulcanchem.com However, no detailed studies on its hydrolytic stability or the kinetics of this degradation process at different pH levels were found in the public domain.
Future Directions and Advanced Research Frontiers for the Chemical Compound
Integration of Multi-Omics Approaches in Mechanistic Biological Studies
The era of systems biology has ushered in multi-omics approaches, which integrate data from various biological levels, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic understanding of cellular functions and disease mechanisms. uclastresslab.orguv.es For a compound like Einecs 306-350-3, which combines a known non-steroidal anti-inflammatory drug (NSAID) derivative with a widely used industrial chemical, multi-omics studies represent a critical frontier for elucidating its biological effects.
Future research could focus on leveraging multi-omics to understand the mechanistic underpinnings of this compound's potential therapeutic activities, particularly in relation to the known effects of its parent compound, tolfenamic acid. Tolfenamic acid is known to modulate pathways related to inflammation and has been investigated for its potential in neuroinflammatory conditions and even as an antiplatelet agent. patsnap.comijpsjournal.com A multi-omics approach could unravel the complex molecular networks affected by this compound. For instance, a study on early-castrated Holstein steers identified diethanolamine (B148213) as a metabolite that decreased in concentration, highlighting its role in broader metabolic pathways. nih.govnih.gov
High-throughput screening combined with multi-omics is a powerful tool for discovering non-antibiotic drugs with antimicrobial properties. mdpi.com Given that tolfenamic acid has shown some antimicrobial activity, a multi-omics investigation of this compound could reveal its potential in this area. mdpi.com
Table 1: Illustrative Multi-Omics Research Plan for this compound
| Omics Level | Research Question | Potential Findings |
| Transcriptomics | How does this compound alter gene expression in inflammatory cell lines compared to tolfenamic acid alone? | Identification of novel gene targets and pathways modulated by the compound, potentially highlighting synergistic or antagonistic effects of the diethanolamine component. |
| Proteomics | What are the changes in protein expression and post-translational modifications in neuronal cells treated with this compound? | Insights into the compound's impact on neuroinflammation and protein aggregation, relevant to neurodegenerative diseases. |
| Metabolomics | How does this compound affect the metabolic profile of liver cells? | Understanding of the compound's metabolic fate and its influence on key metabolic pathways, including those involving diethanolamine. |
| Integrative Omics | What are the integrated molecular signatures of this compound action in a relevant disease model? | A comprehensive map of the compound's mechanism of action, linking genetic, protein, and metabolic changes to its overall biological effect. |
Innovative Methodologies for Sustainable Synthesis and Processing of the Chemical Compound
The synthesis of fenamates like tolfenamic acid traditionally involves Ullmann condensation, which often requires harsh reaction conditions and copper catalysts. google.comsci-hub.se A key area for future research is the development of more sustainable and environmentally friendly synthetic routes for this compound. This includes exploring greener solvents, alternative catalysts, and more atom-economical reactions.
The synthesis of the parent tolfenamic acid has been approached through methods aiming for higher yields and simpler operations, such as using methyl isobutyl ketone as a solvent and various acid-binding agents and catalysts. google.comsci-hub.se Further innovation could draw from the principles of green chemistry, such as the use of catalytic dehydrogenation of diethanolamine, which is an inherently safer, endothermic reaction. epa.gov The 'borrowing hydrogen' or 'hydrogen auto-transfer' approach is another attractive, waste-free alternative for N-alkylation of amines with alcohols, producing only water as a by-product. rsc.org
Research into the green synthesis of the diethanolamine component itself has explored the use of bioreducing agents and diethanolamine as a capping agent in the formation of nanoparticles, suggesting its compatibility with environmentally friendly processes. scienceopen.comiaea.orgresearchgate.net
Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound
| Synthesis Step | Traditional Method | Potential Green Alternative |
| Formation of Tolfenamic Acid Derivative | Ullmann condensation with copper catalyst. google.comsci-hub.se | Catalyst-free or alternative metal-catalyzed (e.g., iron, palladium) cross-coupling reactions; use of greener solvents like ionic liquids or supercritical fluids. |
| Salt Formation with Diethanolamine | Standard acid-base reaction in organic solvents. | Solvent-free mechanochemical synthesis (ball milling) to reduce solvent waste and energy consumption. |
| Overall Process | Multi-step process with purification by recrystallization. sci-hub.se | One-pot synthesis to improve process efficiency and reduce waste; continuous flow chemistry for better control and scalability. |
Addressing Critical Knowledge Gaps and Prioritized Research Questions in Environmental Science
The widespread use of pharmaceuticals and industrial chemicals necessitates a thorough understanding of their environmental fate and potential ecotoxicity. For this compound, a significant knowledge gap exists regarding its behavior in the environment. Research should be prioritized to assess its persistence, bioaccumulation, and toxicity (PBT) profile.
Studies on its parent compounds offer some initial insights. Tolfenamic acid has been detected in wastewater treatment plant effluents and can undergo degradation through chlorination and UV/chlorination processes, sometimes forming by-products of varying toxicity. researchgate.net It also shows significant reactivity towards singlet oxygen and hydroxyl radicals in aquatic environments. eawag.ch Diethanolamine is readily biodegradable and is not expected to bioaccumulate, though it can be harmful to aquatic species. santos.comcloudfront.net
Future environmental science research on this compound should address the following:
Biodegradability: Determining the rate and extent of biodegradation of the compound as a whole.
Photodegradation: Investigating its stability under sunlight in aqueous environments and identifying the resulting photoproducts.
Aquatic Toxicity: Assessing its acute and chronic toxicity to a range of aquatic organisms (algae, invertebrates, fish).
Sorption Behavior: Quantifying its tendency to adsorb to soil and sediment, which influences its mobility in the environment.
Synergistic Applications of Computational and Experimental Methodologies in Compound Research
The integration of computational modeling and experimental validation offers a powerful paradigm for accelerating chemical research. For this compound, this synergy can be applied to predict properties, guide experiments, and interpret results.
Computational studies on tolfenamic acid have already been used to predict its ability to cross the blood-brain barrier and to understand its conformational flexibility in solution. uri.eduacs.orgacs.orgnih.gov Molecular docking studies have also explored its potential as an inhibitor of various biological targets. ijpsjournal.com These computational approaches can be extended to this compound to predict how the addition of the diethanolamine moiety might alter its physicochemical properties, membrane permeability, and binding affinity to therapeutic targets.
Experimental studies on diethanolamine have investigated its reactivity in various chemical processes, including its role as a catalyst in the production of plastics and resins. diplomatacomercial.com Combining these experimental insights with computational models can help in designing novel applications for this compound.
Table 3: Illustrative Synergistic Computational and Experimental Research for this compound
| Research Area | Computational Method | Experimental Validation |
| Pharmacokinetics | Molecular dynamics simulations to predict membrane permeability and blood-brain barrier penetration. uri.edunih.gov | In vitro cell-based permeability assays (e.g., Caco-2, PAMPA) and in vivo pharmacokinetic studies in animal models. |
| Pharmacodynamics | Molecular docking and quantum mechanics/molecular mechanics (QM/MM) to predict binding affinity and mode of interaction with target proteins. mdpi.com | Enzyme inhibition assays, surface plasmon resonance (SPR) to measure binding kinetics, and cell-based functional assays. |
| Material Science | Density functional theory (DFT) to predict electronic properties and reactivity for catalytic applications. | Synthesis and characterization of the compound and testing its performance in relevant catalytic reactions. |
Exploration of Novel Chemical Reactivity and Catalytic Potential
The unique structure of this compound, combining a carboxylic acid, a secondary amine, and two hydroxyl groups, suggests a rich chemical reactivity and potential for novel applications, including in catalysis. The diethanolamine component is known to act as a catalyst in various industrial processes, such as the manufacture of urethane (B1682113) foams. resikem.com.ardow.com It also finds use as a corrosion inhibitor and in gas sweetening processes. dow.comwikipedia.org
Future research could explore the use of this compound as a ligand in coordination chemistry. The presence of multiple heteroatoms (N, O) provides potential binding sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties. The synthesis of a cadmium(II) complex with tolfenamic acid has already been reported to enhance its analgesic activity. banglajol.info Similarly, manganese(II) complexes of tolfenamic acid have shown radical scavenging and enzymatic inhibitory activities. acs.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Einecs 306-350-3 that influence experimental design?
- Methodological Answer : Begin with standardized characterization techniques such as melting/boiling point analysis, solubility profiling (polar vs. non-polar solvents), and spectroscopic identification (e.g., FTIR, NMR). Cross-reference data with authoritative databases like PubChem or ChemSpider. Ensure consistency in measurement conditions (e.g., temperature, pressure) to minimize variability .
Q. What established protocols exist for synthesizing this compound in laboratory settings?
- Methodological Answer : Review peer-reviewed synthesis protocols, emphasizing reaction conditions (catalysts, solvents, temperature) and yield optimization. Validate reproducibility by replicating procedures in controlled environments and comparing outcomes with literature. Document deviations (e.g., impurities, side reactions) using HPLC or GC-MS for quality control .
Q. How can researchers ensure the purity of this compound using standard analytical techniques?
- Methodological Answer : Employ chromatographic methods (HPLC, TLC) coupled with mass spectrometry to detect impurities. Calibrate instruments with certified reference materials. For quantitative analysis, use titration or gravimetric methods, and report purity percentages with confidence intervals. Cross-validate results across multiple labs to confirm accuracy .
Advanced Research Questions
Q. How should researchers design experiments to investigate reaction mechanisms involving this compound under varying conditions?
- Methodological Answer : Apply kinetic studies (e.g., stopped-flow techniques) and isotopic labeling (e.g., deuterium tracing) to track reaction pathways. Use computational modeling (DFT, molecular dynamics) to predict intermediate states. Control variables such as pH, temperature, and solvent polarity systematically, and employ factorial design to analyze interactions between variables .
Q. What methodologies are recommended for resolving contradictions in published data on the stability of this compound?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., storage conditions, analytical methods). Perform accelerated stability studies under standardized protocols (ICH guidelines) and compare degradation products via LC-MS. Use statistical tools (e.g., ANOVA, Bayesian inference) to quantify uncertainty and reconcile discrepancies .
Q. Which advanced spectroscopic methods are optimal for characterizing the structural dynamics of this compound in solution?
- Methodological Answer : Utilize time-resolved fluorescence spectroscopy or cryo-EM to study conformational changes. For real-time monitoring, apply in-situ NMR or Raman spectroscopy under controlled environments (e.g., varying pH, ionic strength). Validate findings with X-ray crystallography or neutron diffraction for atomic-level resolution .
Methodological Frameworks
- Experimental Reproducibility : Document all protocols in detail, including instrument calibration, raw data, and statistical thresholds. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Data Contradiction Analysis : Use triangulation by combining experimental, computational, and literature data. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
